molecular formula C15H32O2 B14358318 Pentadecane-2,7-diol CAS No. 92679-00-0

Pentadecane-2,7-diol

Cat. No.: B14358318
CAS No.: 92679-00-0
M. Wt: 244.41 g/mol
InChI Key: VGAJZVTWZZATPM-UHFFFAOYSA-N
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Description

Pentadecane-2,7-diol (C₁₅H₃₂O₂) is an aliphatic diol characterized by hydroxyl groups at the 2- and 7-positions of a 15-carbon chain. It is frequently identified in esterified forms as part of homolog series linked to fatty acids, as demonstrated by gas chromatography-mass spectrometry (GC-MS) analysis . The compound’s structural confirmation relies on key fragments such as m/z 61 ([CH₃COOH₂]⁺) and homolog-dependent losses of acetyl and fatty acyl moieties. Reduction experiments with lithium aluminum hydride (LAH) revealed the presence of isomers, including pentadecane-2,8-diol, which coexist in approximately equal amounts within ester homologs .

Properties

CAS No.

92679-00-0

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

pentadecane-2,7-diol

InChI

InChI=1S/C15H32O2/c1-3-4-5-6-7-8-12-15(17)13-10-9-11-14(2)16/h14-17H,3-13H2,1-2H3

InChI Key

VGAJZVTWZZATPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCC(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecane-2,7-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. These reagents facilitate the addition of hydroxyl groups to the double bonds of alkenes, resulting in the formation of vicinal diols .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Pentadecane-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentadecane-2,7-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentadecane-2,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Aliphatic Diols

  • Pentadecane-2,7-diol vs. Stability: Dodecane-1,12-diol is stable under recommended storage conditions, whereas this compound’s reactivity in esterification (e.g., with fatty acids) highlights its role in synthetic chemistry .
  • Isomerism : this compound and its positional isomer, pentadecane-2,8-diol, exhibit nearly identical chromatographic retention times but distinct fragmentation patterns in MS analysis. This subtle structural difference may influence esterification efficiency with fatty acids .

Aromatic and Hybrid Diols

  • Naphthalene-2,7-diol (C₁₀H₈O₂) :

    • Aromaticity: The rigid aromatic backbone enhances thermal stability (decomposition ~250°C) and enables cross-linking in epoxy resins, contrasting with this compound’s aliphatic flexibility .
    • Applications: Naphthalene-2,7-diol derivatives are used in high-performance polymers, whereas this compound’s esters may serve in biodegradable surfactants .

Physical and Chemical Properties

Compound Molecular Formula Hydroxyl Positions Key Properties Applications References
This compound C₁₅H₃₂O₂ 2,7 Esterification-prone, GC-MS identifiable Surfactants, polymer precursors
Dodecane-1,12-diol C₁₂H₂₆O₂ 1,12 High stability, terminal OH groups Lubricants, polyesters
Naphthalene-2,7-diol C₁₀H₈O₂ 2,7 Thermal resistance (~250°C) Epoxy resins, coatings
3,7-Dimethyl-1,5-octadien-3,7-diol C₁₀H₁₈O₂ 3,7 Volatile, flavor contribution Wine aroma compounds

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